molecular formula C18H19ClN2O3S B3535659 (5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B3535659
M. Wt: 378.9 g/mol
InChI Key: BJNJPMXKNKUEIC-RVDMUPIBSA-N
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Description

(5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the introduction of the azepan-1-yl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Researchers are particularly interested in its anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications range from the production of polymers to the creation of advanced coatings and adhesives.

Mechanism of Action

The mechanism of action of (5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various cellular responses. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidine-2,4-dione core, such as pioglitazone and rosiglitazone, are used as antidiabetic agents.

    Chlorobenzylidene Derivatives: Compounds with a chlorobenzylidene group, such as chlorobenzylidene malononitrile, are used in various chemical applications.

Uniqueness

What sets (5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione apart is its combination of functional groups, which confer unique chemical and biological properties. Its azepan-1-yl group, in particular, provides additional sites for chemical modification and enhances its potential as a versatile compound in research and industry.

Properties

IUPAC Name

(5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-14-7-5-13(6-8-14)11-15-17(23)21(18(24)25-15)12-16(22)20-9-3-1-2-4-10-20/h5-8,11H,1-4,9-10,12H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNJPMXKNKUEIC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
(5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5E)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

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